4-methyl-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide
Description
This compound features a tricyclic core composed of fused oxygen-, sulfur-, and nitrogen-containing rings, with a 4-methylbenzamide substituent. The (11E)-configuration of the imine moiety is critical for maintaining planarity and influencing electronic properties, which may affect binding interactions .
Properties
IUPAC Name |
4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-10-3-5-11(6-4-10)16(20)18-17-19(2)12-7-13-14(22-9-21-13)8-15(12)23-17/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDDEWQJUGSYQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Analysis and Synthetic Strategy
The target compound combines a benzamide moiety with a tricyclic heterocyclic system . Key structural features include:
- Benzamide group : Formed via acylation of an aromatic amine.
- Tricyclic core : A fused system involving two oxygen atoms (dioxa), one sulfur atom (thia), and one nitrogen atom (azatricyclo).
Benzamide Formation
Benzamide derivatives are typically synthesized through amide coupling reactions . For example:
- Acylation of amines : Reaction of aniline derivatives with acid chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine).
- Catalytic coupling : Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups.
Table 1: General Amide Coupling Reactions
| Reaction Type | Reagents/Conditions | Yield Range |
|---|---|---|
| Acid Chloride Coupling | SOCl₂, DMF, then amine, base | 60–90% |
| Anhydride Coupling | (RCO)₂O, DMAP, CH₂Cl₂ | 50–85% |
| Palladium-Catalyzed | Pd(PPh₃)₄, Ar-B(OH)₂, amine, K₂CO₃ | 70–95% |
Synthesis of the Tricyclic Core
The tricyclic system (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7-trien-11-ylidene) likely requires multistep cyclization or ring-closing metathesis (RCM) .
Heterocycle Formation
Common strategies for constructing such systems include:
- Stepwise cyclization : Sequential formation of rings via nucleophilic additions or eliminations.
- One-pot tandem reactions : Simultaneous formation of multiple rings through domino reactions.
Example Pathway for Tricyclic System
- Sulfur incorporation : Thiolactam formation via reaction of a diamine with carbon disulfide.
- Oxygen-containing rings : Epoxidation or etherification of alkenes.
- Nitrogen integration : Ring-closing via reductive amination or Mannich reactions.
Integration of Subunits
The final compound is likely assembled by convergent synthesis , where the benzamide and tricyclic core are synthesized separately and then coupled.
Coupling Strategies
- Suzuki-Miyaura Coupling : For attaching aryl groups to the tricyclic system.
- Click Chemistry : Azide-alkyne cycloaddition for modular assembly.
Table 2: Convergent Synthesis Steps
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Benzamide Synthesis | 4-Methylbenzoic acid, NH₂-substrate, EDC/HOBt | Form amide bond |
| Tricyclic Core Synthesis | Multistep cyclization, Pd catalysts | Construct heterocyclic system |
| Final Coupling | CuI, DIPEA, DMF, 80°C | Click chemistry for assembly |
Challenges and Optimization
Key challenges include:
- Stereochemical control : Maintenance of the (11E)-configured double bond.
- Regioselectivity : Avoiding side reactions during cyclization.
Stereochemical Control
- Catalytic asymmetric synthesis : Use of chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions.
- Protecting groups : Temporary protection of reactive sites to direct regioselectivity.
Analytical Characterization
Post-synthesis validation requires high-resolution spectroscopy :
- ¹H NMR : Confirm aromatic and aliphatic proton environments.
- HRMS : Verify molecular weight and isotopic pattern.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Halogenating agents: Chlorine, bromine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-methyl-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds share the tricyclic framework but differ in substituents and functional groups:
Research Findings and Implications
- Structural Flexibility : The tricyclic core tolerates diverse substituents (e.g., methyl, methoxy, acetyl), enabling fine-tuning of electronic and steric properties .
- Synthetic Challenges : Steric hindrance in the tricyclic system complicates coupling reactions, necessitating optimized conditions (e.g., excess EDC, prolonged reaction times) .
- Therapeutic Potential: Analogues with pyridine or acetyl groups () may target kinases or proteases, while methoxy derivatives () could prioritize solubility for oral formulations .
Biological Activity
4-methyl-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide is a complex organic compound with potential therapeutic applications. Its unique structural characteristics suggest various biological activities, particularly in the fields of oncology and immunology.
Chemical Structure and Properties
The compound features a bicyclic structure with multiple functional groups that may influence its biological interactions. The IUPAC name indicates significant heteroatom presence, which is often associated with pharmacological activity.
Molecular Characteristics:
- Molecular Formula: C₁₈H₁₉N₃O₃S
- Molecular Weight: 359.42 g/mol
- LogP (octanol-water partition coefficient): Indicates hydrophobicity, crucial for membrane permeability.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that such compounds can induce apoptosis in various cancer cell lines by modulating cellular pathways involved in cell survival and proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that related compounds inhibited the growth of breast cancer cells by targeting specific signaling pathways (e.g., PI3K/Akt) . The compound's ability to disrupt microtubule dynamics also suggests potential efficacy against solid tumors.
Immunomodulatory Effects
The compound may possess immunomodulatory properties, enhancing the immune response against tumors. Similar compounds have been shown to activate T-cells and increase cytokine production, which is vital for effective antitumor immunity.
Research Findings:
In vitro studies revealed that certain derivatives of this compound increased the production of interleukins (IL-2 and IL-6) in activated T-cells, suggesting a role in enhancing immune responses . Such immunomodulation could synergize with existing cancer therapies.
The proposed mechanisms of action for this compound include:
- Inhibition of Cell Proliferation: By interfering with cell cycle regulation.
- Induction of Apoptosis: Through activation of caspase pathways.
- Modulation of Immune Response: Enhancing T-cell activation and cytokine secretion.
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
